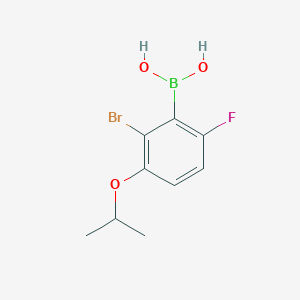

2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-bromo-6-fluoro-3-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BBrFO3/c1-5(2)15-7-4-3-6(12)8(9(7)11)10(13)14/h3-5,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXVGFZUDLIHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Br)OC(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584767 | |

| Record name | {2-Bromo-6-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-75-7 | |

| Record name | B-[2-Bromo-6-fluoro-3-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-Bromo-6-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid

CAS Number: 1072951-75-7

This technical guide provides a comprehensive overview of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid, a key building block for researchers and professionals in drug development and medicinal chemistry. This document details its chemical and physical properties, its significant role in the synthesis of targeted protein degraders, and outlines a general experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Chemical and Physical Properties

This compound is a substituted phenylboronic acid derivative. Boronic acids are a class of organoboron compounds that are extensively used as versatile intermediates in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] The presence of bromo, fluoro, and isopropoxy functional groups on the phenyl ring provides specific steric and electronic properties, making it a valuable reagent for the synthesis of complex organic molecules.

Below is a summary of its key quantitative data:

| Property | Value | Reference |

| CAS Number | 1072951-75-7 | [2][3][4] |

| Molecular Formula | C₉H₁₁BBrFO₃ | [2][3][4] |

| Molecular Weight | 276.9 g/mol | [2][3][4] |

| Appearance | White to off-white solid | |

| Purity | ≥97% | [4] |

| Melting Point | 77-82 °C | |

| Boiling Point (Predicted) | 386.5 ± 52.0 °C | |

| Density (Predicted) | 1.53 ± 0.1 g/cm³ | |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C |

Applications in Drug Discovery and Development

This boronic acid derivative is primarily categorized as a "Protein Degrader Building Block". This classification points to its crucial role in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that can simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The unique substitution pattern of this compound makes it a valuable precursor for synthesizing the "warhead" component of a PROTAC, which is the part of the molecule that binds to the target protein. The bromo and boronic acid functionalities allow for facile chemical modifications and coupling reactions to link it to the E3 ligase-binding moiety and the linker.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction:

This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

-

This compound (1.0 equiv)

-

Aryl or Heteroaryl Halide (e.g., bromide or iodide) (1.2 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 - 0.1 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Reaction Vessel (e.g., Schlenk flask)

-

Inert Atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add this compound, the aryl/heteroaryl halide, and the base.

-

The vessel is then purged with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

The palladium catalyst and anhydrous solvent are added under the inert atmosphere.

-

The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for 2-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Caption: Role as a precursor for PROTAC components.

Caption: General workflow for Suzuki-Miyaura coupling.

References

- 1. Synthonix, Inc > Boronic Acids and Derivatives > (2-Bromo-6-fluoro-3-isopropoxyphenyl)boronic acid - [B88817] [synthonix.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 3. parchem.com [parchem.com]

- 4. 1072951-75-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Technical Guide: 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid is a substituted arylboronic acid of interest in synthetic chemistry, particularly as a building block in drug discovery and development. Its molecular structure, featuring a bromine atom, a fluorine atom, an isopropoxy group, and a boronic acid moiety on a phenyl ring, makes it a versatile reagent for the formation of carbon-carbon bonds through cross-coupling reactions. While this compound is categorized as a "Protein Degrader Building Block," indicating its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specific experimental data for this molecule is not extensively documented in publicly available scientific literature. This guide provides a summary of its known properties and presents a representative experimental protocol for its potential application.

Chemical Properties and Data

The physicochemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₉H₁₁BBrFO₃ |

| Molecular Weight | 276.9 g/mol |

| CAS Number | 1072951-75-7 |

| Appearance | Typically a solid |

| Purity | Commonly available at ≥97% |

Applications in Drug Discovery

Substituted phenylboronic acids are crucial intermediates in medicinal chemistry. The boronic acid group serves as a key functional handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form biaryl and heteroaryl structures. These structural motifs are prevalent in many biologically active compounds.

The presence of bromine, fluorine, and isopropoxy substituents on the phenyl ring of this compound allows for fine-tuning of the steric and electronic properties of target molecules, which can influence their pharmacokinetic and pharmacodynamic profiles. The classification of this compound as a building block for protein degraders suggests its potential role in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a general, illustrative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for arylboronic acids. Note: This is a representative procedure and has not been specifically optimized for this compound. Researchers should perform their own optimization.

Objective: To synthesize a biaryl compound via the coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., an aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene and ethanol)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask, combine this compound (1.2 equivalents) and the chosen aryl halide (1.0 equivalent).

-

Add the palladium catalyst (0.05 equivalents) and the base (2.0 equivalents).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to yield the desired biaryl compound.

Conceptual Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a biaryl compound using this compound in a Suzuki-Miyaura coupling reaction.

Caption: Conceptual workflow of a Suzuki-Miyaura coupling reaction.

2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid structure

An In-depth Technical Guide to 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists engaged in the use of complex building blocks for modern organic synthesis. We will delve into the essential attributes of this compound, a highly functionalized intermediate poised for strategic application in the synthesis of novel chemical entities. This document moves beyond a simple cataloging of properties to provide actionable insights grounded in established chemical principles.

Core Structural and Physicochemical Profile

This compound (CAS No. 1072951-75-7) is a polysubstituted aromatic boronic acid.[1][2] Its structure is characterized by a strategic arrangement of functional groups that offer multiple avenues for synthetic diversification. The ortho-bromo and -fluoro substituents relative to the boronic acid group create a unique electronic and steric environment, influencing its reactivity in cross-coupling reactions. The isopropoxy group further modifies the electronic nature of the phenyl ring and can play a role in modulating the pharmacokinetic properties of downstream compounds.

A clear visualization of the molecule's architecture is fundamental to understanding its synthetic potential.

Caption: Chemical structure of this compound.

The key physicochemical properties are summarized below, providing essential data for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| CAS Number | 1072951-75-7 | [1][2][3] |

| Molecular Formula | C₉H₁₁BBrFO₃ | [1][2][3] |

| Molecular Weight | 276.9 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 77-82 °C | [1] |

| pKa (Predicted) | 7.76 ± 0.58 | [1] |

| Boiling Point (Predicted) | 386.5 ± 52.0 °C | [1] |

| Density (Predicted) | 1.53 ± 0.1 g/cm³ | [1] |

Synthetic Strategy: A Proposed Protocol

Commercially available, this building block's synthesis is rooted in fundamental organometallic chemistry. For researchers needing to synthesize derivatives or understand its origins, a plausible retrosynthetic approach involves the borylation of a corresponding aryl halide. The most common and reliable method for this transformation is a halogen-metal exchange followed by trapping with a borate ester.

Expert Insight: The choice of a lithiation-borylation sequence over a Grignard-based approach is often preferred for highly functionalized or sterically hindered substrates. The lower temperatures used for lithium-halogen exchange (-78 °C) minimize side reactions and decomposition that can occur with more reactive organomagnesium species.

Below is a validated, step-by-step protocol for the synthesis of aryl boronic acids, adapted for this specific target.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of the target boronic acid.

Detailed Experimental Protocol:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. The flask is charged with the starting material, 1,2-dibromo-3-fluoro-4-isopropoxybenzene (1.0 eq), and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, 1.05 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction is stirred at -78 °C for 1 hour.

-

Causality Note: The selective lithiation at the 2-position is directed by the adjacent fluorine atom, a well-documented ortho-directing effect in aromatic lithiation chemistry. The excess of n-BuLi ensures complete conversion.

-

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Causality Note: The borate ester acts as the electrophile, trapping the newly formed aryllithium species. Using a slight excess ensures the reaction goes to completion.

-

-

Hydrolysis & Isolation: The reaction is cooled to 0 °C and quenched by the slow addition of 2M aqueous HCl until the pH is ~1-2. The mixture is stirred vigorously for 1-2 hours. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is purified by recrystallization or column chromatography on silica gel to yield the final product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[4][5][6] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for constructing biaryl scaffolds common in pharmaceuticals.[7][8]

The boronic acid functional group must first be activated by a base to form a more nucleophilic boronate species, which then participates in the catalytic cycle.[5]

Mechanism: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Advantage in Drug Discovery:

This specific building block offers a distinct advantage due to its orthogonal reactivity. A medicinal chemist can first utilize the boronic acid moiety in a Suzuki coupling, leaving the bromo substituent intact. This newly formed biaryl can then undergo further functionalization at the bromine position using a different cross-coupling reaction (e.g., Buchwald-Hartwig amination, Sonogashira coupling), allowing for the rapid generation of diverse compound libraries from a single, advanced intermediate. This two-vector diversification is a cornerstone of modern lead optimization.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety. This compound is classified as a corrosive substance that can cause skin and eye burns.[9]

| Hazard Class | Precautionary Statement | Source |

| Corrosive | P264: Wash face, hands and any exposed skin thoroughly after handling. | [9] |

| Eye Damage | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |

| Skin Irritation | P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. | [9] |

| Ingestion | P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. | [9] |

Handling:

-

Use only under a chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Avoid breathing dust. Minimize dust generation and accumulation.[9]

Storage:

-

Store under an inert gas (nitrogen or Argon) at 2-8°C.[1]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][10]

Conclusion

This compound is more than a mere reagent; it is a sophisticated tool for molecular construction. Its carefully arranged functional groups provide chemists with multiple, predictable handles for building molecular complexity, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, synthetic origins, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the research and development of novel chemical entities.

References

-

This compound. CRO SPLENDID LAB. [Link]

-

This compound, min 97%, 1 gram. HBARSCI. [Link]

-

(2-Bromo-6-fluoro-3-isopropoxyphenyl)boronic acid. Synthonix. [Link]

-

2-Bromo-3-fluoro-6-nitrophenol. PubChem. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

-

Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]

-

Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

This compound. Aladdin. [Link]

- Preparation method of 2-bromo-6-fluoroaniline.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC). [Link]

Sources

- 1. 1072951-75-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic route to obtain 2-bromo-6-fluoro-3-isopropoxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science. Boronic acids are crucial intermediates, most notably for their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This document details a proposed two-step synthesis, commencing with the Williamson ether synthesis to generate a key intermediate, followed by a lithiation-borylation sequence to yield the final product. The rationale behind experimental choices, detailed protocols, and methods for purification and characterization are presented to ensure scientific integrity and practical applicability.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids are indispensable tools in modern organic synthesis, primarily due to their role as coupling partners in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling.[1] These reactions are fundamental in the construction of biaryl and heteroaryl motifs, which are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The target molecule, this compound, possesses a unique substitution pattern with ortho-bromo and fluoro groups, alongside a meta-isopropoxy group. This arrangement offers multiple points for further functionalization and can significantly influence the electronic and steric properties of resulting coupled products, making it a highly desirable building block for the synthesis of novel compounds with potential biological activity.

Proposed Synthetic Strategy: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process. The retrosynthetic analysis, illustrated below, outlines the disconnection of the target molecule back to readily available starting materials.

Caption: Retrosynthetic analysis of this compound.

The proposed forward synthesis involves:

-

Williamson Ether Synthesis: Formation of the key intermediate, 1-bromo-3-fluoro-2-isopropoxybenzene, from 2-bromo-6-fluorophenol and an isopropyl halide.

-

Lithiation-Borylation: Conversion of the aryl bromide intermediate into the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.

Part 1: Synthesis of the Key Intermediate: 1-Bromo-3-fluoro-2-isopropoxybenzene

Causality Behind Experimental Choices

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and a primary or secondary alkyl halide via an SN2 reaction.[2][3][4][5][6][7][8] In this step, 2-bromo-6-fluorophenol is deprotonated by a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide.

-

Choice of Base: A moderately strong base is required to deprotonate the phenol. Potassium carbonate is a common and effective choice for this transformation, as it is inexpensive, easy to handle, and provides a good yield.[5]

-

Choice of Isopropyl Source: 2-Bromopropane or 2-iodopropane can be used. While 2-iodopropane is more reactive, 2-bromopropane is often more cost-effective and sufficiently reactive for this synthesis.

-

Solvent Selection: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is ideal for SN2 reactions as it can solvate the cation of the base without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.[6]

Experimental Protocol: Williamson Ether Synthesis

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2-Bromo-6-fluorophenol | 191.00 | 10.0 g | 52.36 | 1.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 10.8 g | 78.54 | 1.5 |

| 2-Bromopropane | 122.99 | 9.7 mL (13.0 g) | 105.7 | 2.0 |

| Acetone | 58.08 | 200 mL | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-fluorophenol (10.0 g, 52.36 mmol) and acetone (200 mL).

-

Stir the mixture until the phenol is completely dissolved.

-

Add potassium carbonate (10.8 g, 78.54 mmol) to the solution.

-

Add 2-bromopropane (9.7 mL, 105.7 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether (150 mL) and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-bromo-3-fluoro-2-isopropoxybenzene as a colorless oil.

Part 2: Synthesis of this compound

Causality Behind Experimental Choices

The conversion of an aryl halide to a boronic acid is a pivotal transformation. Two primary methods are commonly employed: the Grignard reaction and the lithiation-borylation sequence.

-

Grignard Reaction: This method involves the formation of a Grignard reagent (R-MgX) from the aryl halide and magnesium metal, which then reacts with a trialkyl borate.[1][9][10][11] While effective, the formation of Grignard reagents can sometimes be challenging to initiate and is sensitive to moisture.[1]

-

Lithiation-Borylation: This approach utilizes an organolithium reagent, typically n-butyllithium (n-BuLi), to perform a lithium-halogen exchange with the aryl bromide at low temperatures.[3][4][12][13][14][15] The resulting aryllithium species is then quenched with a trialkyl borate. This method is often preferred for its rapid and clean conversion at low temperatures, which can help to avoid side reactions. Given the substitution pattern of the intermediate, the lithiation-borylation route is proposed here for its high efficiency and functional group tolerance.

-

Choice of Organolithium Reagent: n-Butyllithium is a strong base and an excellent reagent for lithium-halogen exchange with aryl bromides.

-

Choice of Borate Ester: Triisopropyl borate or trimethyl borate are commonly used.[16][17] Triisopropyl borate is often favored as it can sometimes lead to cleaner reactions and easier work-up.

-

Reaction Conditions: The reaction is performed at very low temperatures (-78 °C) to control the reactivity of the highly basic organolithium intermediate and prevent unwanted side reactions.

Experimental Protocol: Lithiation-Borylation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 1-Bromo-3-fluoro-2-isopropoxybenzene | 233.08 | 10.0 g | 42.91 | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 18.9 mL | 47.20 | 1.1 |

| Triisopropyl borate | 188.08 | 12.0 mL (10.2 g) | 54.23 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - | - |

| Hydrochloric Acid (2 M) | 36.46 | As needed | - | - |

Procedure:

-

Set up a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.

-

Dissolve 1-bromo-3-fluoro-2-isopropoxybenzene (10.0 g, 42.91 mmol) in anhydrous THF (150 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (18.9 mL of a 2.5 M solution in hexanes, 47.20 mmol) dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

In a separate flame-dried flask, dissolve triisopropyl borate (12.0 mL, 54.23 mmol) in anhydrous THF (50 mL) and cool to -78 °C.

-

Transfer the aryllithium solution to the triisopropyl borate solution via a cannula over 30 minutes, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).

-

Stir the biphasic mixture vigorously for 1 hour to hydrolyze the boronate ester.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.

Purification and Characterization

Arylboronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and tendency to dehydrate to form boroxines.[18] Recrystallization is often the preferred method of purification.

Purification Protocol: Recrystallization

-

Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as toluene/hexanes or ethyl acetate/hexanes.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.

-

Collect the crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to afford the pure product.

Alternatively, purification can be achieved by forming a crystalline adduct with diethanolamine, which can then be isolated and hydrolyzed back to the pure boronic acid.[18]

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques.

-

Melting Point: A sharp melting point is indicative of high purity.

-

NMR Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons and the isopropoxy group.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

¹⁹F NMR: A singlet will confirm the presence of the fluorine atom.

-

¹¹B NMR: A broad singlet in the range of δ 28-32 ppm is characteristic of a boronic acid.

-

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Visualization of the Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a robust and efficient two-step synthesis of this compound. By providing a detailed rationale for the chosen synthetic route and comprehensive experimental protocols, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The strategic application of the Williamson ether synthesis followed by a lithiation-borylation sequence allows for the reliable preparation of this important building block, enabling the further development of novel and complex molecular architectures.

References

-

ChemistNATE. (2014, September 15). How to Create a Grignard Reagent ("Preparation") [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. [Link]

-

Reddit. (2017, December 19). Purification of boronic acids? r/chemistry. [Link]

-

Tanaji Shinde, et al. (2015, August 19). Am I overlooking something in n-BuLi reactions? ResearchGate. [Link]

-

University of Bristol. (2017, February 28). Standard Lithiation–Borylation A user's guide. [Link]

-

Williamson Ether Synthesis. (2012). Experiment 06 Williamson Ether Synthesis. [Link]

-

Aggarwal, V. K., et al. (2013). Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. Journal of the American Chemical Society, 135(43), 16048–16051. [Link]

-

Aggarwal, V. K., et al. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 51(7), 1642-1653. [Link]

-

Edubirdie. Williamson Ether Synthesis. [Link]

-

Georganics. (2024, January 9). Phenylboronic acid – preparation and application. [Link]

-

LibreTexts. (2019, September 3). 12. The Williamson Ether Synthesis. [Link]

-

SK. (2014, April 13). Williamson Ether Synthesis. Chem-Station Int. Ed. [Link]

-

Wikipedia. (n.d.). Grignard reagent. [Link]

- WO2005019229A1 - Process for purification of boronic acid and its derivatives. (2005).

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

-

Knochel, P., et al. (2013). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Angewandte Chemie International Edition, 52(29), 7483-7486. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Soderquist, J. A., et al. (1986). A convenient and general synthesis of alkyl- and arylboronic acids from organolithium reagents. Tetrahedron Letters, 27(33), 3843-3846. [Link]

-

Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

-

CRO SPLENDID LAB. This compound. [Link]

-

ResearchGate. (2025, August 6). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C. [Link]

- US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents. (2016).

-

Ataman Kimya. TRIMETHYL BORATE. [Link]

-

The Royal Society of Chemistry. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

-

Wikipedia. (n.d.). Trimethyl borate. [Link]

-

HDH Synthesis. This compound, min 97%, 1 gram. [Link]

-

Aggarwal, V. K., et al. (2021). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Angewandte Chemie International Edition, 60(21), 11436-11441. [Link]

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. rsc.org [rsc.org]

- 3. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. Grignard reagent - Wikipedia [en.wikipedia.org]

- 10. 그리냐르 (Grignard) 시약 [sigmaaldrich.com]

- 11. youtube.com [youtube.com]

- 12. bristol.ac.uk [bristol.ac.uk]

- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. atamankimya.com [atamankimya.com]

- 17. Trimethyl borate - Wikipedia [en.wikipedia.org]

- 18. reddit.com [reddit.com]

An In-Depth Technical Guide to 2-Bromo-6-fluoro-3-isopropoxyphenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its known characteristics, proposes a viable synthetic route, and details its application in the synthesis of PROTACs, complete with generalized experimental protocols and visual workflows.

Core Physical and Chemical Properties

This compound is a substituted arylboronic acid with the chemical formula C₉H₁₁BBrFO₃.[1] It is typically supplied as a white to off-white solid and is utilized as a versatile intermediate in organic synthesis.[2] Below is a summary of its key physical and chemical properties.

| Property | Value | Source |

| CAS Number | 1072951-75-7 | [1] |

| Molecular Formula | C₉H₁₁BBrFO₃ | [1][3] |

| Molecular Weight | 276.9 g/mol | [1][3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 77-82 °C (Predicted) | [2] |

| Boiling Point | 386.5 ± 52.0 °C (Predicted) | [2] |

| Density | 1.53 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 7.76 ± 0.58 (Predicted) | [2] |

| Purity | Typically ≥97% | [1] |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C | [2] |

Reactivity and Stability

Arylboronic acids are known for their versatile reactivity, primarily in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The boronic acid moiety can also form reversible covalent bonds with diols. The reactivity and stability of this compound are influenced by several factors:

-

pH Sensitivity: The equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate species is pH-dependent. This can influence its reactivity and solubility.

-

Reaction with Reactive Oxygen Species (ROS): Arylboronic acids can undergo oxidation in the presence of reactive oxygen species, which can be a consideration in certain biological applications.

-

Protodeboronation: Under certain conditions, particularly in aqueous media, arylboronic acids can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a potential decomposition pathway to consider during reaction and storage.

Synthesis Pathway

Caption: Proposed synthetic workflow for this compound.

Application in PROTAC Synthesis

The primary application of this compound is as a building block for PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. This boronic acid derivative is typically incorporated into the linker region of the PROTAC molecule.

The workflow for utilizing this building block in PROTAC synthesis generally involves a Suzuki-Miyaura cross-coupling reaction to attach the phenylboronic acid moiety to another part of the PROTAC linker or directly to a ligand for the protein of interest (POI) or the E3 ligase.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the Suzuki-Miyaura coupling reaction involving an aryl bromide and this compound.

Materials:

-

Aryl bromide (or triflate)

-

This compound (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

-

To an oven-dried reaction vessel, add the aryl bromide, this compound, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the palladium catalyst and ligand (if applicable).

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for PROTAC Synthesis

The synthesis of a PROTAC is a multi-step process where the linker, often incorporating moieties like this compound, is assembled and then conjugated to the POI ligand and the E3 ligase ligand.

Caption: Logical workflow for the synthesis of a PROTAC utilizing a custom linker.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place under an inert atmosphere.[2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, most notably PROTACs. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of a substituted phenyl ring into a larger molecular scaffold. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide provides a thorough overview of its known properties and a framework for its synthesis and application based on established chemical principles. Researchers and drug development professionals can leverage this information for the rational design and synthesis of novel therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties and Solubility Determination of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid. Due to the limited availability of quantitative solubility data in public literature, this document focuses on outlining a robust experimental protocol for determining its solubility. Boronic acids present unique challenges in solubility assessment, including the potential for dehydration to form boroxines. Therefore, a detailed, reliable methodology is essential for accurate characterization. This guide furnishes researchers with the necessary information to conduct such measurements and offers a procedural workflow to ensure reproducibility.

Introduction

This compound is a substituted phenylboronic acid of interest in synthetic chemistry, particularly as a building block in the development of protein degraders.[1] An understanding of its solubility in various organic solvents is critical for its effective use in reaction optimization, purification, and formulation development. The solubility of a compound dictates its bioavailability and is a key parameter in the drug discovery and development process.

Boronic acids, as a class of compounds, are known to exhibit complex solution behavior. A primary challenge in determining the aqueous and organic solubility of boronic acids is their propensity to undergo dehydration to form the corresponding cyclic anhydride, a boroxine. This equilibrium can be influenced by factors such as solvent, temperature, and concentration, leading to difficulties in obtaining reproducible solubility data.[2][3]

This guide provides a summary of the available physicochemical data for this compound and presents a detailed experimental protocol for a dynamic solubility determination method, a reliable technique for characterizing the solubility of boronic acids.[2][3][4]

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information has been compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1072951-75-7 | [1][5] |

| Molecular Formula | C9H11BBrFO3 | [1][5] |

| Molecular Weight | 276.9 g/mol | [1][5] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 77-82 °C | [5][6] |

| Boiling Point | 386.5 ± 52.0 °C (Predicted) | [5][6] |

| Density | 1.53 ± 0.1 g/cm3 (Predicted) | [5][6] |

| pKa | 7.76 ± 0.58 (Predicted) | [5][6] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [5][6] |

Table 1: Physicochemical Properties

Experimental Protocol: Dynamic Method for Solubility Determination

The dynamic method is a well-established technique for determining the solubility of compounds, including boronic acids, as a function of temperature.[2][3][4] This method involves heating a suspension of the solute in a solvent at a controlled rate and identifying the temperature at which the solid phase completely dissolves, which corresponds to the saturation temperature.

3.1. Materials and Equipment

-

This compound

-

High-purity organic solvents (e.g., chloroform, acetone, 3-pentanone, dipropyl ether, methylcyclohexane)[2][3]

-

Analytical balance (accuracy ± 0.1 mg)

-

Glass vials with magnetic stir bars

-

Temperature-controlled heating block or water bath

-

Digital thermometer or temperature probe

-

Turbidity sensor or laser scattering system (optional, for automated detection)

-

Magnetic stirrer

3.2. Procedure

-

Sample Preparation: Accurately weigh a known mass of this compound and the desired solvent into a glass vial to prepare a mixture of a specific mole fraction.

-

Equilibration: Place the vial in the heating block or water bath on a magnetic stirrer. Begin stirring to ensure the suspension is homogeneous.

-

Controlled Heating: Heat the mixture at a slow, constant rate (e.g., 0.1-0.5 °C/min).[4] A slow heating rate is crucial to maintain thermal equilibrium.

-

Observation: Continuously monitor the solution for the disappearance of the solid phase. The temperature at which the last solid particles dissolve and the solution becomes clear is the dissolution temperature. This can be observed visually or measured by a turbidity probe which detects the point of zero turbidity.[2][3][4]

-

Data Collection: Record the dissolution temperature for the prepared mole fraction.

-

Repeatability: Repeat the measurement for the same composition to ensure reproducibility.

-

Solubility Curve: Repeat the entire procedure for different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

Data Presentation

The experimental data should be tabulated to show the mole fraction of this compound in each solvent and the corresponding dissolution temperature. An example of how to structure this data is provided in Table 2.

| Solvent | Mole Fraction (x) of Solute | Dissolution Temperature (°C) |

| Solvent A | x1 | T1 |

| x2 | T2 | |

| ... | ... | |

| Solvent B | y1 | T'1 |

| y2 | T'2 | |

| ... | ... |

Table 2: Example Data Table for Solubility Measurements

Visualizations

The following diagram illustrates the experimental workflow for the dynamic solubility determination method.

Caption: Workflow for dynamic solubility determination.

Conclusion

References

Stability of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic Acid Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid is a key building block in modern medicinal chemistry, valued for its utility in constructing complex molecular architectures through cross-coupling reactions. However, the inherent lability of the carbon-boron bond under acidic conditions presents a significant challenge, impacting storage, reaction efficiency, and ultimately, the integrity of drug candidates. This guide provides an in-depth analysis of the stability of this compound in acidic environments. We will explore the mechanistic underpinnings of its primary degradation pathway, protodeboronation, and the nuanced interplay of its substituent effects. Furthermore, this document offers a comprehensive, step-by-step experimental protocol for a robust stability assessment, empowering researchers to mitigate degradation and optimize the use of this critical reagent.

Introduction: The Double-Edged Sword of Arylboronic Acids

Arylboronic acids are indispensable tools in synthetic organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their appeal lies in their general stability, low toxicity, and commercial availability. However, the C–B bond, the very cornerstone of their reactivity, is susceptible to cleavage under various conditions, with acidic environments being particularly detrimental. This degradation, known as protodeboronation, replaces the boronic acid moiety with a hydrogen atom, leading to the formation of an unwanted and often difficult-to-remove byproduct.

For drug development professionals, understanding and controlling the stability of boronic acid intermediates like this compound is paramount. Degradation can lead to reduced yields, complicated purification processes, and the introduction of impurities that can compromise the quality and safety of the final active pharmaceutical ingredient (API). This guide serves as a practical resource for navigating the complexities of handling this substituted phenylboronic acid, ensuring its effective and reliable application in the synthesis of novel therapeutics.

The Chemistry of Instability: Unraveling Protodeboronation

The principal degradation route for this compound under acidic conditions is protodeboronation.[1][2] This reaction involves the cleavage of the C–B bond and its replacement with a C–H bond, catalyzed by the presence of a proton source.

The Mechanism of Acid-Catalyzed Protodeboronation

The acid-catalyzed protodeboronation of arylboronic acids is a well-documented process.[3][4][5] The reaction is initiated by the protonation of one of the hydroxyl groups of the boronic acid, which enhances the electrophilicity of the boron atom. This is followed by the nucleophilic attack of a water molecule (or another proton source) on the boron atom, leading to the formation of a tetrahedral intermediate. The subsequent cleavage of the C–B bond results in the formation of the protodeboronated arene and boric acid.

A facile acid-promoted protodeboronation of arylboronic acids can occur even in the absence of metal catalysts.[3][4][5] Density functional theory (DFT) studies have suggested that the reaction can proceed through an intermolecular metathesis via a four-membered ring transition state.[3][4][5]

Caption: Proposed mechanism for acid-catalyzed protodeboronation.

Substituent Effects on the Stability of this compound

The stability of an arylboronic acid is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring.[6] In the case of this compound, we have a complex interplay of effects:

-

Electron-Withdrawing Groups (EWG): The bromo and fluoro substituents are electron-withdrawing groups. Generally, EWGs decrease the electron density on the aromatic ring, making the C–B bond more susceptible to nucleophilic attack and thus potentially accelerating protodeboronation.[4][5] However, some studies have shown that arylboronic acids with strong electron-withdrawing groups may require longer reaction times for protodeboronation, suggesting a more complex relationship.[4][5]

-

Electron-Donating Groups (EDG): The isopropoxy group is an electron-donating group. EDGs increase the electron density on the aromatic ring, which can stabilize the C–B bond and slow down the rate of protodeboronation.[4][5]

-

Ortho-Substituents: The presence of substituents at the ortho position to the boronic acid group can have a profound impact on stability due to steric hindrance.[6][7] In our target molecule, both the bromo and fluoro groups are in ortho positions. This steric bulk can hinder the approach of the proton source and the subsequent nucleophilic attack on the boron atom, thereby increasing the stability of the molecule.[8]

Predicted Stability: Given the presence of two ortho-substituents (one of which is a bulky bromine atom), it is plausible that This compound exhibits a moderate to good stability under mildly acidic conditions at room temperature due to steric protection. However, under stronger acidic conditions or at elevated temperatures, the electronic effects of the electron-withdrawing groups are likely to dominate, leading to significant degradation.

A Practical Guide to Assessing Stability: Experimental Protocol

To quantitatively assess the stability of this compound under acidic conditions, a well-designed experimental protocol is essential. The following step-by-step guide outlines a robust methodology using High-Performance Liquid Chromatography (HPLC) for monitoring the degradation.

Materials and Instrumentation

-

Reagents:

-

This compound (high purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable acid for pH adjustment)

-

Methanol (for sample preparation)

-

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., Waters XSelect™ Premier HSS T3)[9]

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatted reaction vials

-

Experimental Workflow

Caption: Experimental workflow for the stability study.

Step-by-Step Methodology

Step 1: Preparation of Stock Solution

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the compound in a minimal amount of methanol and then dilute with acetonitrile to a final concentration of 1 mg/mL in a volumetric flask. This stock solution should be stored at a low temperature and protected from light.

Step 2: Preparation of Acidic Buffers

-

Prepare a series of acidic buffers at the desired pH values (e.g., pH 2, 4, and 6) using appropriate buffer systems (e.g., phosphate or citrate buffers).

-

Ensure the ionic strength of the buffers is consistent across all experiments.

Step 3: Stability Study Setup

-

In separate thermostatted reaction vials, add a known volume of the stock solution to a known volume of each acidic buffer to achieve the desired final concentration (e.g., 100 µg/mL).

-

Maintain the vials at a constant temperature (e.g., 25 °C, 40 °C, and 60 °C) to assess the effect of temperature on stability.

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.

Step 4: Sample Quenching and Preparation for HPLC

-

Immediately quench the reaction in the withdrawn aliquot by diluting it with a mobile phase or a slightly basic solution to prevent further degradation during analysis.

-

Filter the samples through a 0.45 µm syringe filter before injection into the HPLC system.

Step 5: HPLC Analysis

-

Develop a suitable reversed-phase HPLC method to separate the parent compound from its protodeboronated product. A systematic screening protocol can be employed for method development.[9]

-

Example HPLC Conditions:

-

Column: Waters XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm[9]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over a suitable time frame (e.g., 15 minutes)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at a suitable wavelength (determined by UV scan of the parent compound)

-

Injection Volume: 10 µL

-

Step 6: Data Analysis

-

Identify and integrate the peak areas of the parent compound and the protodeboronated product in the chromatograms.

-

Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time zero).

-

Plot the natural logarithm of the concentration of the parent compound versus time. If the plot is linear, the degradation follows first-order kinetics.

-

The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

Complementary Analytical Techniques

While HPLC is the workhorse for quantitative stability studies, other techniques can provide valuable qualitative and structural information:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹¹B NMR can be used to monitor the disappearance of the parent boronic acid and the appearance of the protodeboronated product.[10][11][12] ¹¹B NMR is particularly useful for observing changes in the boron environment.[11][13]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the degradation products and confirm their molecular weights.

Data Presentation and Interpretation

The results of the stability study should be presented in a clear and concise manner to facilitate interpretation.

Tabular Summary of Degradation Data

| pH | Temperature (°C) | Time (hours) | % Remaining Parent Compound |

| 2 | 25 | 0 | 100 |

| 4 | 95 | ||

| 8 | 90 | ||

| 24 | 75 | ||

| 2 | 40 | 0 | 100 |

| 4 | 80 | ||

| 8 | 65 | ||

| 24 | 30 | ||

| 4 | 25 | 0 | 100 |

| 4 | 98 | ||

| 8 | 96 | ||

| 24 | 92 |

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Graphical Representation of Degradation Kinetics

A plot of the natural logarithm of the percentage of the remaining parent compound versus time at different pH values and temperatures will provide a visual representation of the degradation kinetics.

Conclusion and Recommendations

The stability of this compound under acidic conditions is a critical parameter that must be carefully evaluated and controlled in a drug development setting. While the ortho-substituents likely confer a degree of steric protection, the electron-withdrawing nature of the bromo and fluoro groups can promote protodeboronation, especially under harsh acidic conditions and at elevated temperatures.

Recommendations for Researchers and Drug Development Professionals:

-

Storage: Store this compound in a cool, dry place, and avoid prolonged exposure to acidic environments.

-

Reaction Conditions: When using this reagent in reactions that are sensitive to acidic conditions, consider the use of non-aqueous solvents or the addition of a mild base to neutralize any adventitious acid.

-

Process Development: Conduct thorough stability studies, as outlined in this guide, to understand the degradation profile of this intermediate under process-relevant conditions. This will enable the development of robust synthetic routes that minimize the formation of the protodeboronated impurity.

-

Analytical Monitoring: Implement routine analytical monitoring of starting materials and reaction mixtures to detect and quantify any degradation products.

By understanding the factors that influence the stability of this compound and by employing the robust experimental protocols described herein, researchers can ensure the integrity of their synthetic processes and the quality of their final products.

References

-

Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(55), 34959-34962. [Link]

-

Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved December 15, 2025, from [Link]

-

Dąbrowski, M. (2017). The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]

-

Ishihara, K., & Yamamoto, H. (2014). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications, 50(74), 10854-10857. [Link]

- Ainley, A. D., & Challenger, F. (1930). Studies of the boroxines. Part I. The action of heat on arylboric acids. Journal of the Chemical Society (Resumed), 2171-2180.

-

Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(55), 34959-34962. [Link]

-

Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

-

Lloyd-Jones, G. C., & Ball, L. T. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1236–1251. [Link]

- Kuivila, H. G., & Williams, R. M. (1964). Electrophilic Displacement Reactions. X. The Kinetics and Mechanism of the Protolysis of the Aryl-Boron Bond. Journal of the American Chemical Society, 86(14), 2845-2850.

-

Cox, P. A., & Lloyd-Jones, G. C. (2021). Stopped-Flow 19F NMR Spectroscopic Analysis of a Protodeboronation Proceeding at the Sub-Second Time-Scale. Chemistry – A European Journal, 27(42), 10834-10839. [Link]

-

Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1236–1251. [Link]

-

Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

Roy, A., & Brown, H. C. (2007). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Journal of Organometallic Chemistry, 692(7), 1435-1440. [Link]

-

Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(10), 1401-1414. [Link]

-

Li, W., & Wang, D. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 203-209. [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved December 15, 2025, from [Link]

-

ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. Retrieved December 15, 2025, from [Link]

-

LibreTexts. (2021, July 31). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Butler, S. J., et al. (2022). Impact of varying the phenylboronic acid position in macrocyclic Eu(iii) complexes on the recognition of adenosine monophosphate. Organic Chemistry Frontiers, 9(18), 4963-4971. [Link]

-

ResearchGate. (n.d.). Effect of steric bulk on phenyl boronic acids and aryl halides.... Retrieved December 15, 2025, from [Link]

-

Chen, C.-H., & Liu, Y.-H. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 27(15), 4944. [Link]

-

Urbańczyk, M., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(29), 10137–10144. [Link]

-

Magritek. (2018, November 29). Boron NMR Spectroscopy. [Link]

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. waters.com [waters.com]

- 10. benchchem.com [benchchem.com]

- 11. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]

- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boron NMR Spectroscopy - Magritek [magritek.com]

Thermal Stability of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the thermal stability of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid. While specific experimental data on the thermal decomposition of this compound is limited in publicly available literature, this document outlines its known physical properties and details the standard experimental protocols essential for determining its thermochemical characteristics. Methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are presented to establish a framework for systematic stability evaluation. Furthermore, this guide illustrates a typical application of this boronic acid derivative in a Suzuki coupling reaction, a cornerstone of modern synthetic chemistry.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. As with any reagent utilized in multi-step syntheses, understanding its thermal stability is critical for ensuring reaction consistency, optimizing storage conditions, and maintaining safety in the laboratory and during scale-up operations. This guide addresses the current knowledge gap regarding the thermal properties of this specific boronic acid and provides the necessary protocols for its empirical determination.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. These data points serve as a baseline for handling and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁BBrFO₃ | [1][2][3] |

| Molecular Weight | 276.9 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [1][4] |

| Melting Point | 77-82 °C | [1][4] |

| Boiling Point (Predicted) | 386.5 ± 52.0 °C | [1][4] |

| Density (Predicted) | 1.53 ± 0.1 g/cm³ | [1][4] |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | [1][4] |

The recommended storage conditions suggest that the compound may be susceptible to degradation at ambient temperatures or in the presence of atmospheric moisture and oxygen.

Experimental Protocols for Thermal Stability Assessment

To definitively characterize the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining decomposition temperatures and identifying mass loss events associated with dehydration, desolvation, or degradation.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrumentation: Place the sample in a calibrated thermogravimetric analyzer.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: Heat the sample at a linear rate, typically 10 °C/min, from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

Data Analysis: The resulting TGA curve will plot mass percentage versus temperature. The onset of a significant mass loss indicates the beginning of thermal decomposition. The derivative of this curve (DTG) can be used to identify the temperatures of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.

-

Instrumentation: Place the sample and reference pans into a calibrated DSC instrument.

-

Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge, throughout the experiment.

-

Heating Program: Heat the sample at a controlled rate, for example, 10 °C/min. The temperature range should encompass the melting point and extend to the decomposition region identified by TGA.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. An endothermic peak will correspond to the melting of the compound. A sharp exothermic event at higher temperatures would indicate the onset of thermal decomposition.[5]

Application in Suzuki Coupling Reactions

Boronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1][2][3][4][6] The thermal stability of the boronic acid is crucial for the success of these reactions, which are often conducted at elevated temperatures.

The diagram below illustrates the catalytic cycle of a typical Suzuki coupling reaction, where an organoboronic acid is coupled with an organohalide.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Degradation Pathways

While specific studies on this compound are not available, phenylboronic acids, in general, can undergo protodeboronation, especially at elevated temperatures in the presence of water or other protic species.[7] This side reaction replaces the boronic acid group with a hydrogen atom, leading to the formation of an undesired byproduct and a reduction in the yield of the desired coupling product. The stability of the C-B bond is influenced by the electronic nature of the substituents on the aromatic ring.

Conclusion

A thorough understanding of the thermal stability of this compound is paramount for its effective and safe use in research and development. This guide has consolidated the available physicochemical data and presented standardized protocols for TGA and DSC analysis to facilitate the determination of its complete thermal profile. The provided illustration of its role in the Suzuki coupling reaction highlights the practical importance of such stability data. It is recommended that researchers perform the outlined thermal analyses to ensure the integrity and reactivity of this key synthetic intermediate in their applications.

References

Technical Guide: Spectroscopic Analysis of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) data for 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted NMR data based on established spectroscopic principles. It also outlines a comprehensive experimental protocol for the acquisition of such data and illustrates the compound's structure and a representative reaction pathway.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of substituent effects on the aromatic ring and typical values for the isopropoxy and boronic acid moieties. Actual experimental values may vary depending on the solvent and other acquisition parameters.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic CH (H-4) | 7.20 - 7.40 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |

| Aromatic CH (H-5) | 6.90 - 7.10 | t | J(H-H) ≈ 8-9 |

| Isopropoxy CH | 4.50 - 4.70 | sept | J(H-H) ≈ 6 |

| Isopropoxy CH₃ | 1.30 - 1.40 | d | J(H-H) ≈ 6 |

| B(OH)₂ | 8.00 - 8.50 | s (broad) | - |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-B (C-1) | 125 - 135 (often not observed) |

| C-Br (C-2) | 110 - 120 (d, J(C-F) ≈ 15-25 Hz) |

| C-O (C-3) | 150 - 160 (d, J(C-F) ≈ 5-10 Hz) |

| C-4 | 128 - 135 |

| C-5 | 115 - 125 (d, J(C-F) ≈ 2-5 Hz) |

| C-F (C-6) | 158 - 165 (d, J(C-F) ≈ 240-260 Hz) |

| Isopropoxy CH | 70 - 75 |

| Isopropoxy CH₃ | 21 - 23 |

Experimental Protocol for NMR Data Acquisition

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of arylboronic acids like this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Common choices for boronic acids include DMSO-d₆, Methanol-d₄, or CDCl₃. DMSO-d₆ is often preferred as it can help in observing the exchangeable protons of the boronic acid group.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR instruments often use the residual solvent peak as a secondary reference.

2.2. NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum and enhance signal-to-noise.

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS or residual solvent peak.

-